2-[4-(Trifluoromethoxy)phenyl]oxirane
Description
2-[4-(Trifluoromethyl)phenyl]oxirane (CAS 111991-14-1) is a fluorinated epoxide characterized by a three-membered cyclic ether (oxirane) substituted with a para-trifluoromethylphenyl group. The trifluoromethyl (-CF₃) substituent significantly enhances its lipophilicity and introduces strong electron-withdrawing effects, stabilizing the epoxide ring while enabling selective ring-opening reactions with nucleophiles . Its molecular formula is C₉H₇F₃O (MW: 188.15 g/mol), and it exhibits stability under standard conditions .
Properties
IUPAC Name |
2-[4-(trifluoromethoxy)phenyl]oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O2/c10-9(11,12)14-7-3-1-6(2-4-7)8-5-13-8/h1-4,8H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUVYGKYZDJEFEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C2=CC=C(C=C2)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80476401 | |
| Record name | 2-[4-(trifluoromethoxy)phenyl]oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80476401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111991-17-4 | |
| Record name | 2-[4-(trifluoromethoxy)phenyl]oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80476401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Trifluoromethoxy)phenyl]oxirane typically involves the reaction of 4-(trifluoromethoxy)benzaldehyde with a suitable epoxidizing agent. One common method is the use of a peracid, such as m-chloroperbenzoic acid (m-CPBA), to achieve the epoxidation of the aldehyde . The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to optimize reaction conditions and increase efficiency. The use of catalysts and automated systems can further enhance the production scale and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions
2-[4-(Trifluoromethoxy)phenyl]oxirane undergoes various chemical reactions, including:
Nucleophilic Substitution: The oxirane ring is highly reactive towards nucleophiles, leading to ring-opening reactions.
Oxidation: The compound can be oxidized to form corresponding diols or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxirane ring into alcohols or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alcohols. Reactions are typically carried out in polar solvents like ethanol or water.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed in these reactions.
Major Products Formed
Nucleophilic Substitution: The major products are ring-opened compounds with nucleophilic groups attached.
Oxidation: The major products include diols and other oxidized derivatives.
Reduction: The major products are alcohols and other reduced forms of the compound.
Scientific Research Applications
2-[4-(Trifluoromethoxy)phenyl]oxirane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is used in biochemical studies to investigate enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals, agrochemicals, and materials science research.
Mechanism of Action
The mechanism of action of 2-[4-(Trifluoromethoxy)phenyl]oxirane involves its reactivity towards nucleophiles, leading to ring-opening reactions. The trifluoromethoxy group enhances the electrophilicity of the oxirane ring, making it more susceptible to nucleophilic attack. This property is exploited in various chemical transformations and applications.
Comparison with Similar Compounds
Comparative Analysis with Similar Epoxides
Substituent Effects on Reactivity and Stability
The electronic and steric properties of substituents on the phenyl ring directly influence epoxide stability, reactivity, and applications. Below is a comparative analysis of key analogs:
2-[4-(Difluoromethoxy)phenyl]oxirane (C₉H₈O₂F₂; MW: 186.15 g/mol)
- Substituent : Difluoromethoxy (-OCHF₂).
- Properties : The -OCHF₂ group is less electron-withdrawing than -CF₃, leading to reduced stabilization of the epoxide ring. This may result in faster ring-opening kinetics compared to the trifluoromethyl analog. Its lower lipophilicity could limit membrane permeability in biological systems .
- Applications : Primarily used as a building block for fluorinated intermediates.
2-(4-Methoxyphenyl)-3-methyloxirane (C₁₁H₁₄O₂; MW: 178.23 g/mol)
- Substituents : Methoxy (-OCH₃) and methyl (-CH₃).
- Properties: The electron-donating -OCH₃ group destabilizes the epoxide ring, increasing susceptibility to acid-catalyzed ring-opening.
- Applications : Explored in flavor and fragrance industries due to structural similarity to anethole derivatives.
2-{[4-(Methylsulfanyl)phenoxy]methyl}oxirane (C₁₀H₁₂O₂S; MW: 196.27 g/mol)
Structural and Physical Properties Comparison
Biological Activity
2-[4-(Trifluoromethoxy)phenyl]oxirane, also known as 2-(4-(trifluoromethoxy)phenylethylidene)oxirane, is an organic compound with a molecular formula of and a molecular weight of 204.15 g/mol. This compound features an epoxide (oxirane) structure, characterized by its reactivity towards nucleophiles, making it a valuable intermediate in organic synthesis and various chemical applications. The unique trifluoromethoxy group enhances its electrophilicity, leading to significant biological activity that is currently under investigation for potential therapeutic applications.
The trifluoromethoxy group imparts distinct electronic properties to the compound, making it more reactive compared to analogs without this substituent. The epoxide ring can be readily opened or manipulated using various chemical reagents, allowing researchers to introduce diverse functionalities and create complex organic molecules.
Biological Activity
Research indicates that this compound exhibits notable biological activity, particularly in biochemical studies exploring enzyme-catalyzed reactions and metabolic pathways. Its potential therapeutic properties are being investigated, especially as a precursor for synthesizing pharmaceutical compounds.
The compound's electrophilic nature allows it to interact with biological macromolecules, influencing various biochemical processes. Interaction studies have shown that it can participate in significant biological effects or facilitate chemical transformations relevant to drug development.
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds regarding their unique features and reactivity:
| Compound Name | Structural Feature | Unique Aspect |
|---|---|---|
| 2-(4-Methoxyphenyl)oxirane | Methoxy group instead of trifluoromethoxy | Less electrophilic due to weaker electron-withdrawing effect |
| 2-(4-Fluorophenyl)oxirane | Fluorine atom instead of trifluoromethoxy | Lower reactivity compared to trifluoromethoxy |
| 2-(4-Chlorophenyl)oxirane | Chlorine atom instead of trifluoromethoxy | Similar reactivity but less steric hindrance |
Case Studies and Research Findings
- Synthesis and Applications : A study published in the Journal of the American Chemical Society discusses the synthesis of chiral cyclopropane derivatives from this compound, highlighting its utility as a building block in drug discovery .
- Enzyme Interaction Studies : Research has indicated that derivatives containing the trifluoromethoxy group exhibit increased inhibitory activity against various enzymes such as cholinesterases and cyclooxygenases. For instance, studies on related compounds have shown moderate inhibition against lipoxygenases (LOX-5 and LOX-15), suggesting potential applications in anti-inflammatory therapies .
- Cytotoxicity Evaluations : In vitro studies have assessed the cytotoxic effects of compounds with similar structures against cancer cell lines, revealing varying degrees of activity. Some derivatives showed promising results against breast cancer cell lines (MCF-7), indicating that modifications in the chemical structure can significantly influence biological outcomes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
